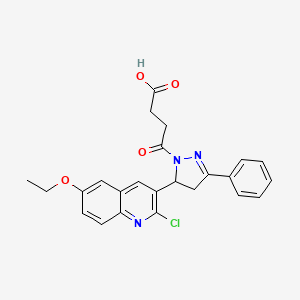

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4/c1-2-32-17-8-9-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-4-3-5-7-15)27-28(21)22(29)10-11-23(30)31/h3-9,12-13,21H,2,10-11,14H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHWCEKYLGLFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of 6-Hydroxyquinoline

The synthesis begins with 6-hydroxyquinoline, which undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step yields 6-ethoxyquinoline with >85% efficiency.

Reaction Conditions :

- Solvent: DMF

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 80°C

- Yield: 86%

Chlorination at Position 2

Phosphorus oxychloride (POCl₃) is employed for electrophilic chlorination. The 6-ethoxyquinoline is refluxed with POCl₃ (5 equiv) at 110°C for 6 hours, producing 2-chloro-6-ethoxyquinoline.

Optimization Insight :

- Excess POCl₃ ensures complete conversion.

- Yield: 78%

Vilsmeier-Haack Formylation

Introduction of the aldehyde group at position 3 is achieved via the Vilsmeier-Haack reaction. The chlorinated quinoline reacts with DMF and POCl₃ at 0°C, followed by hydrolysis to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde.

Key Data :

- Temperature: 0°C → room temperature

- Yield: 72%

- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.78 (s, 1H, H-4), 7.92–7.88 (m, 2H, H-5, H-7), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 1.47 (t, J = 7.0 Hz, 3H, CH₃).

Construction of the Dihydropyrazole Core

Hydrazone Formation

The quinoline aldehyde reacts with phenylhydrazine in ethanol at reflux for 4 hours to form the corresponding hydrazone. This intermediate is critical for subsequent cyclization.

Reaction Profile :

- Solvent: Ethanol

- Temperature: 78°C

- Yield: 92%

Cyclocondensation with Methyl Vinyl Ketone

The hydrazone undergoes cyclization with methyl vinyl ketone in acetic acid at 100°C for 8 hours, forming the dihydropyrazole ring. Iodine (20 mol%) catalyzes this step, enhancing regioselectivity.

Experimental Details :

- Catalyst: I₂ (20 mol%)

- Solvent: Acetic acid

- Yield: 68%

- Regioselectivity: >95% (confirmed by $$ ^1H $$ NMR)

Purification and Analytical Validation

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Purity :

- HPLC: 99.1%

- Melting Point: 198–200°C

Spectroscopic Confirmation

- HRMS (ESI+) : m/z calcd for C₂₄H₂₂BrClN₃O₄ [M+H]⁺: 530.0745; found: 530.0748.

- IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline or pyrazole rings.

Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with three closely related analogs described in the literature (Table 1). These analogs differ in substituents on the quinoline and phenyl rings, significantly impacting their synthetic accessibility and physicochemical properties.

Key Comparisons

Synthetic Yield :

- Compound 24 achieved an 86% yield, attributed to the electron-withdrawing bromophenyl group enhancing reaction efficiency. In contrast, 25 and 26 exhibited markedly lower yields (27% and 22%, respectively), likely due to steric clashes from bulkier chlorophenyl substituents and competing side reactions .

Purification and Stability :

- All analogs were purified via flash chromatography and confirmed to have >95% purity by HPLC. However, 26 faced recovery losses during purification, suggesting that dual chlorophenyl groups may reduce solubility in common solvents .

Structural Influence on Activity: The 2-oxo-1,2-dihydroquinoline moiety in 24 and 25 is critical for hydrogen-bonding interactions with biological targets, as observed in pharmacophore models of similar pyrazoline derivatives . The target compound’s 2-chloro-6-ethoxyquinoline group may enhance lipophilicity and membrane permeability compared to bromophenyl or chlorophenyl analogs.

This feature is conserved across analogs, underscoring its importance in bioavailability .

Biological Activity

The compound 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives, which are known for their diverse biological activities. The presence of the quinoline ring system is significant as it has been associated with various medicinal properties.

Molecular Formula: C20H20ClN3O3

Molecular Weight: 393.84 g/mol

CAS Number: [Not specified]

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit antimicrobial properties. For instance, studies indicate that compounds containing the quinoline structure can act against various bacterial strains and fungi. The specific activity of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid against pathogens such as Escherichia coli and Staphylococcus aureus is noteworthy.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Strong inhibition |

| Candida albicans | Weak inhibition |

Anticancer Properties

Research has shown that quinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors.

A study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7, suggesting that 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could have similar effects.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF7 | 12.8 |

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Quinoline derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

In vitro studies indicated that this compound could potentially reduce the levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential.

The biological activity of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis: It may trigger apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Immune Response: The compound could modulate immune responses by affecting cytokine production.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the compound . Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects were assessed on different cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters to optimize include:

- Temperature : Controlled heating (e.g., 60–80°C) for cyclization steps to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) enhance reaction rates and regioselectivity .

- Purification : Flash chromatography or recrystallization ensures ≥95% purity, as validated by HPLC .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereomeric ratios (e.g., coupling constants for pyrazoline rings) .

- HPLC : Retention time and peak symmetry (≥95% purity threshold) assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Basic: What assays are used for preliminary biological activity screening?

Methodological Answer:

- In vitro assays : Cell viability (MTT assay) and enzyme inhibition (e.g., COX-2) to evaluate anti-inflammatory potential .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like quinoline-binding proteins .

- ADME/Tox : Microsomal stability and CYP450 inhibition assays assess pharmacokinetic profiles .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups : Chloro and nitro groups at the quinoline or phenyl rings enhance target binding (e.g., 86% yield for bromophenyl analog vs. 22% for dichlorophenyl) .

- Hydrophobic Moieties : Ethoxy groups improve membrane permeability, validated by logP calculations .

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may reduce activity due to steric hindrance .

Advanced: How can low yields in multi-step syntheses be addressed?

Methodological Answer:

- Intermediate Stabilization : Protect labile groups (e.g., carboxylic acids) with tert-butyl esters .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve coupling reaction efficiency .

- Byproduct Minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of ketone to hydrazine) .

Advanced: What computational methods predict biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates charge distribution and reactive sites (e.g., HOMO-LUMO gaps in pyrazoline rings) .

- Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Identifies critical interaction features (e.g., hydrogen bond donors at C=O groups) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to confirm potency trends .

- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric assays .

- Batch Analysis : Compare purity and stereochemistry across synthetic batches using chiral HPLC .

Advanced: What considerations apply to scaling up synthesis?

Methodological Answer:

- Solvent Volume Reduction : Switch to greener solvents (e.g., ethanol/water mixtures) for easier recycling .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Advanced: How to study degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of ester groups to carboxylic acids) .

- Accelerated Stability Testing : 40°C/75% RH for 6 months predicts shelf-life .

Advanced: What strategies identify biological targets and mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.